4-(2-Bromopropionyl)phenoxyacetic acid
Overview
Description
“4-(2-Bromopropionyl)phenoxyacetic acid” is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. It is used as a photolabile linker for solid-phase peptide synthesis .
Molecular Structure Analysis
The empirical formula of “this compound” is C11H11BrO4 . Its molecular weight is 287.11 . The SMILES string representation is CC(Br)C(=O)c1ccc(OCC(O)=O)cc1 .Physical and Chemical Properties Analysis
The melting point of “this compound” is between 139-142 °C . It has an assay of ≥99.0% .Scientific Research Applications
Allosteric Modifiers of Hemoglobin
Research has demonstrated the potential of certain compounds structurally related to 4-(2-Bromopropionyl)phenoxyacetic acid in modifying the oxygen affinity of hemoglobin. These compounds, specifically 2-[4-[[(3,5-dichloroanilino)carbonyl]-methyl]phenoxy]-2-methylpropionic acid and its derivatives, have shown promise in clinical and biological areas that could benefit from modified oxygen delivery, such as in conditions of ischemia, stroke, and tumor radiotherapy (Randad et al., 1991).
Hemoglobin Affinity Modulation
Another study synthesized and tested various substituted phenoxyacetic acids, including those structurally similar to this compound, for their ability to modulate hemoglobin's oxygen affinity. These studies contribute to understanding how structural variations can impact the efficacy of such compounds in potentially therapeutic settings (Lalezari & Lalezari, 1989).
Environmental and Biodegradation Studies
Investigations into the aerobic biodegradation of phenoxy acids, which share structural similarities with this compound, have shown significant enantiomer fractionation, suggesting potential pathways for environmental degradation and bioremediation strategies for related compounds (Qiu et al., 2014).
Advanced Polymerization Techniques
Research utilizing azobenzene-based initiators, similar in structure to this compound, for the atom transfer radical polymerization of methyl methacrylate has provided insights into developing advanced materials with potential applications in various industries (Wang et al., 2005).
Herbicide-Induced Biological Responses
Studies have explored the biological responses to phenoxyacetic acid herbicides, investigating their potential hypolipidemic effects and peroxisome proliferation in mammalian systems. These findings could inform the safety and environmental impact assessments of related compounds (Vainio et al., 1983).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-(2-Bromopropionyl)phenoxyacetic acid is the peptide chain in solid-phase peptide synthesis . The compound acts as a photolabile linker, attaching itself to the peptide chain during the synthesis process .
Mode of Action
This compound interacts with its target through a process known as photolysis. Upon exposure to light of a specific wavelength, the bond between the bromine atom and the adjacent carbon atom in the compound weakens and breaks. This cleavage event releases the synthesized peptide from the solid support in solid-phase peptide synthesis.
Biochemical Pathways
The action of this compound primarily affects the pathway of peptide synthesis. The compound’s photolabile property allows it to serve as a temporary linker during the synthesis process . Once the peptide chain has been formed, exposure to light triggers the release of the peptide from the solid support. This mechanism enables the production of complex peptides in a controlled manner.
Pharmacokinetics
Result of Action
The molecular effect of this compound’s action is the successful synthesis of the desired peptide chain . On a cellular level, the synthesized peptides can then exert their specific biological effects, depending on their structure and function.
Action Environment
The action, efficacy, and stability of this compound are highly dependent on the environmental conditions of the synthesis process . Factors such as the intensity and wavelength of the light used for photolysis, the temperature and pH of the reaction environment, and the presence of other reagents can all influence the compound’s action.
Properties
IUPAC Name |
2-[4-(2-bromopropanoyl)phenoxy]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c1-7(12)11(15)8-2-4-9(5-3-8)16-6-10(13)14/h2-5,7H,6H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLRCYTWVMDUBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)OCC(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10409308 | |
Record name | 4-(2-Bromopropionyl)phenoxyacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10409308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33254-93-2 | |
Record name | 4-(2-Bromopropionyl)phenoxyacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10409308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-Bromopropionyl)phenoxyacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 4-(2-Bromopropionyl)phenoxyacetic acid in scientific research?
A1: this compound (PPOA) serves as a versatile bifunctional linker or handle in solid-phase peptide synthesis (SPPS). [] This means it acts as a bridge, attaching a growing peptide chain to a solid support during synthesis. The presence of two reactive groups allows for further modifications or cleavages after the peptide synthesis is complete.
Q2: What are the solubility characteristics of this compound?
A2: this compound exhibits good solubility in a range of organic solvents, including acetonitrile, tetrahydrofuran (THF), ethyl ether, ethyl acetate, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). It shows partial solubility in dichloromethane (DCM) but is largely insoluble in water. [] This solubility profile is important for its application in solid-phase peptide synthesis, where it needs to be readily soluble in the reaction solvents while the growing peptide chain remains attached to the solid support.
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